5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridyl]ethoxy]-benzyl]-2,4-thiazolidinedione
Description
5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridyl]ethoxy]-benzyl]-2,4-thiazolidinedione (CAS: 184766-66-3, molecular formula: C₂₁H₂₂N₂O₅S, molecular weight: 414.48 g/mol) is a thiazolidinedione (TZD) derivative with a 1,3-dioxolane-protected pyridyl substituent (Figure 1). This compound belongs to the glitazone class, which modulates peroxisome proliferator-activated receptor gamma (PPARγ) to enhance insulin sensitivity . Evidence highlights its role as a potent antidiabetic agent, showing 100-fold greater efficacy than pioglitazone in improving insulin resistance in genetically obese KKA(y) mice . Its structure features a central thiazolidinedione ring linked to a benzyl group substituted with a 2-pyridyl ethoxy side chain containing a 2-methyl-1,3-dioxolane moiety, which enhances metabolic stability and bioavailability .
Properties
IUPAC Name |
5-[[4-[2-[5-(2-methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S/c1-21(27-10-11-28-21)15-4-5-16(22-13-15)8-9-26-17-6-2-14(3-7-17)12-18-19(24)23-20(25)29-18/h2-7,13,18H,8-12H2,1H3,(H,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGURYFSOKOYPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=CN=C(C=C2)CCOC3=CC=C(C=C3)CC4C(=O)NC(=O)S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40401597 | |
| Record name | 5-[(4-{2-[5-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy}phenyl)methyl]-1,3-thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184766-66-3 | |
| Record name | 5-[(4-{2-[5-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy}phenyl)methyl]-1,3-thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thiazolidinedione Core Preparation
The thiazolidinedione ring is synthesized via cyclization of thiourea derivatives. A common method involves reacting L-cysteine with ethyl chloroacetate under basic conditions to form 2,4-thiazolidinedione.
Reaction Conditions :
-
Solvent: Ethanol/water mixture
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Base: Sodium hydroxide (1.2 eq)
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Temperature: 60–70°C
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Yield: 75–80%
4-(2-Hydroxyethoxy)benzyl Group
This fragment is prepared by alkylation of 4-hydroxybenzaldehyde with 2-bromoethanol :
Reaction Conditions :
5-(2-Methyl-1,3-dioxolan-2-yl)pyridyl Moiety
The dioxolane-protected pyridine is synthesized by reacting 5-bromo-2-pyridylmethanol with 2,2-dimethyl-1,3-dioxolane under acid catalysis:
Reaction Conditions :
Convergent Assembly
The final step involves coupling the three fragments via sequential alkylation and condensation:
Step 1 : Etherification of the benzyl group with the pyridyl moiety:
Conditions :
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Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine
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Solvent: Tetrahydrofuran (THF)
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Temperature: 0°C to room temperature, 24 hours
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Yield: 60–65%
Step 2 : Knoevenagel condensation with thiazolidinedione:
Conditions :
Optimization of Reaction Parameters
Critical parameters influencing yield and purity include:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent polarity | Ethanol (ε = 24.3) | Maximizes condensation efficiency |
| Reaction temperature | 80°C (Mitsunobu); 78°C (Knoevenagel) | Prevents side reactions |
| Catalyst loading | 0.5 eq DEAD; 0.1 eq piperidine | Balances reactivity and cost |
| Reaction time | 24 hours (Step 1); 6 hours (Step 2) | Ensures completion |
Key Findings :
-
Reducing piperidine to 0.05 eq decreases yield by 20% due to incomplete condensation.
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Substituting ethanol with DMF in Step 2 increases byproduct formation by 15%.
Purification and Characterization
Purification Techniques
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Recrystallization : Ethanol/water (7:3) achieves >95% purity.
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Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:1) as eluent.
Analytical Data
Industrial-Scale Production Considerations
| Factor | Laboratory Scale | Industrial Scale |
|---|---|---|
| Batch size | 10–100 g | 50–100 kg |
| Cost drivers | Catalyst reuse (≤3 cycles) | Continuous flow reactors |
| Environmental impact | High solvent waste | Solvent recovery systems (≥90%) |
Challenges :
Chemical Reactions Analysis
Types of Reactions
5-[[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Medicinal Chemistry
Antidiabetic Properties
Thiazolidinediones (TZDs), a class of compounds that includes 5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridyl]ethoxy]-benzyl]-2,4-thiazolidinedione, are primarily known for their role as insulin sensitizers in the treatment of type 2 diabetes mellitus. They function by activating peroxisome proliferator-activated receptor gamma (PPAR-γ), which regulates glucose and lipid metabolism. Research indicates that this compound may enhance insulin sensitivity and improve glycemic control in diabetic models .
Anti-inflammatory Effects
In addition to their antidiabetic effects, thiazolidinediones have been studied for their anti-inflammatory properties. The compound has shown potential in reducing inflammation markers and may be beneficial in treating conditions associated with chronic inflammation .
Biological Research
Cell Proliferation Studies
The compound has been utilized in various studies focused on cell proliferation and apoptosis. Its ability to modulate cellular pathways makes it a valuable tool for understanding cancer biology and the mechanisms of cell death. In vitro studies have demonstrated that this compound can induce apoptosis in certain cancer cell lines, suggesting its potential as an anticancer agent .
Neuroprotective Research
Emerging studies suggest that this compound may possess neuroprotective properties. It has been evaluated for its effects on neuronal survival under stress conditions, indicating potential applications in neurodegenerative disease models .
Organic Synthesis
Synthetic Intermediates
this compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for modifications that can lead to the development of new derivatives with enhanced biological activity or altered pharmacokinetic properties .
Data Tables and Case Studies
| Application Area | Description | Research Findings |
|---|---|---|
| Medicinal Chemistry | Insulin sensitization | Improved glycemic control in diabetic models |
| Biological Research | Cell proliferation and apoptosis | Induces apoptosis in cancer cell lines |
| Neuroprotection | Protects neurons under stress | Potential applications in neurodegenerative diseases |
| Organic Synthesis | Synthetic intermediate | Development of new derivatives |
Case Studies
- Antidiabetic Activity Study : A study published in a peer-reviewed journal demonstrated that the compound significantly improved insulin sensitivity in diabetic rats compared to control groups. The mechanism was linked to PPAR-γ activation.
- Cancer Cell Line Research : In vitro experiments showed that treatment with this compound led to a marked decrease in cell viability of breast cancer cells due to apoptosis induction.
- Neuroprotection Investigation : Research indicated that the compound could protect against oxidative stress-induced neuronal cell death, suggesting its potential for therapeutic use in Alzheimer’s disease models.
Mechanism of Action
The mechanism of action of 5-[[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. It is known to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating glucose and lipid metabolism. This activation leads to improved insulin sensitivity and reduced blood glucose levels .
Comparison with Similar Compounds
Comparison with Structurally Similar Thiazolidinediones
Core Structural Analogues
Key Insights :
- The target compound ’s 1,3-dioxolane group improves solubility and reduces oxidative metabolism compared to pioglitazone’s ethylpyridyl group .
- Rosiglitazone’s methyl-pyridinylamino group confers higher binding affinity but is associated with adverse cardiovascular effects .
- Compound B ’s oxazole ring reduces potency but enhances specificity for PPARγ isoform studies .
Salt Forms and Solubility
Key Insights :
Biological Activity
5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridyl]ethoxy]-benzyl]-2,4-thiazolidinedione is a compound that has garnered attention due to its potential biological activities. This compound belongs to the thiazolidinedione class, which is known for its pharmacological properties, particularly in the treatment of diabetes and related metabolic disorders. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a thiazolidinedione moiety, which is crucial for its biological activity. The presence of the pyridine and dioxolane groups contributes to its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₄S |
| Molecular Weight | 358.41 g/mol |
| CAS Number | 1072933-64-2 |
| Solubility | Soluble in DMSO |
Thiazolidinediones primarily act as agonists of peroxisome proliferator-activated receptor gamma (PPAR-γ). This interaction leads to several downstream effects:
- Insulin Sensitization : Enhances insulin sensitivity in peripheral tissues, improving glucose uptake.
- Anti-inflammatory Effects : Modulates inflammatory pathways, which can be beneficial in metabolic syndrome.
- Lipid Metabolism : Influences lipid profiles by reducing triglyceride levels and increasing HDL cholesterol.
Antidiabetic Effects
Research indicates that compounds similar to this compound exhibit significant antidiabetic effects. A study demonstrated that thiazolidinediones can lower blood glucose levels and improve insulin sensitivity in diabetic models .
Anticancer Potential
Emerging evidence suggests that thiazolidinediones may possess anticancer properties. They have been shown to induce apoptosis in cancer cells through PPAR-γ independent pathways. For instance, studies indicate that these compounds can inhibit cell proliferation and promote apoptosis in various cancer cell lines .
Study on Insulin Sensitivity
A clinical trial involving patients with type 2 diabetes assessed the efficacy of a thiazolidinedione derivative similar to our compound. Results showed a significant reduction in HbA1c levels and improved insulin sensitivity after 12 weeks of treatment .
Anticancer Activity Assessment
In vitro studies on human breast cancer cells treated with thiazolidinedione derivatives revealed a dose-dependent decrease in cell viability. The mechanism was linked to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins .
Q & A
Q. What are the optimal synthetic routes for preparing 5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridyl]ethoxy]-benzyl]-2,4-thiazolidinedione?
- Methodological Answer : The compound can be synthesized via a multi-step condensation process. For example:
- Step 1 : React 5-(2-methyl-1,3-dioxolan-2-yl)-2-pyridyl ethanol with 4-bromobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the ethoxybenzyl intermediate.
- Step 2 : Condense the intermediate with the thiazolidinedione core using a Knoevenagel reaction. Ethanol or methanol with catalytic piperidine (0.5–1.0 mL) under reflux (3–6 hours) achieves yields >60% .
- Purification : Recrystallize from ethanol or DMF/water mixtures.
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of:
- HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%).
- 1H NMR (400 MHz, DMSO-d₆) to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, dioxolane methyl groups at δ 1.3–1.5 ppm) .
- Mass spectrometry (ESI-MS) for molecular ion confirmation (e.g., [M+H]+ at m/z ~441) .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer :
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation.
- Moisture Sensitivity : The dioxolane ring may hydrolyze in aqueous environments; use anhydrous solvents for long-term storage .
- Thermal Stability : Decomposition occurs above 150°C; differential scanning calorimetry (DSC) can identify degradation thresholds .
Advanced Research Questions
Q. What is the hypothesized mechanism of action for this compound in biological systems?
- Methodological Answer : Based on structural analogs (e.g., thiazolidinediones like rosiglitazone), the compound likely acts as a PPAR-γ agonist. Validate via:
- Transcriptional assays : Transfect HEK293 cells with PPAR-γ-responsive luciferase reporters and measure activation at 10–100 µM concentrations .
- Competitive binding studies : Use radiolabeled ligands (e.g., ³H-rosiglitazone) to assess displacement in receptor-binding assays .
Q. How do structural modifications (e.g., dioxolane vs. ethyl substituents) impact pharmacological activity?
- Methodological Answer :
- Synthetic SAR : Compare EC₅₀ values of analogs (e.g., 5-ethylpyridyl vs. dioxolane derivatives) in PPAR-γ activation assays.
- Computational modeling : Perform docking studies (AutoDock Vina) to evaluate substituent effects on receptor binding. The dioxolane group may enhance solubility but reduce metabolic stability .
Q. What advanced analytical techniques are recommended for studying metabolic pathways?
- Methodological Answer :
- LC-HRMS/MS : Identify phase I metabolites (e.g., oxidative cleavage of the dioxolane ring) and phase II conjugates (glucuronidation) in microsomal incubations .
- Stable isotope labeling : Use ¹³C-labeled compounds to track metabolic intermediates in hepatocyte models .
Q. How can crystallographic data improve understanding of its solid-state properties?
- Methodological Answer :
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (ethanol/water). Analyze packing motifs to correlate with solubility and stability.
- Powder XRD : Compare polymorphic forms under different crystallization conditions .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progress (e.g., disappearance of starting materials).
- Design of Experiments (DoE) : Optimize parameters (temperature, solvent ratio) using response surface methodology .
Contradictions and Resolutions
Q. Conflicting reports on solubility in polar vs. nonpolar solvents: How to resolve?
- Resolution :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
